molecular formula C6H6BrF3N2O B2877218 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole CAS No. 2222511-94-4

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole

Cat. No. B2877218
CAS RN: 2222511-94-4
M. Wt: 259.026
InChI Key: NFPLLQROCWCJGC-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The bromo, methoxymethyl, and trifluoromethyl groups in “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” are functional groups attached to this pyrazole ring .


Molecular Structure Analysis

The molecular structure of a compound like “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” would consist of a pyrazole ring with the bromo, methoxymethyl, and trifluoromethyl groups attached at the 4, 1, and 3 positions respectively .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, oxidations, and reductions . The specific reactions that “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” can undergo would depend on the reactivity of the functional groups and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromo group might increase the compound’s density and boiling point, while the presence of a trifluoromethyl group might increase its stability and lipophilicity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is utilized in the synthesis of various heterocyclic compounds. For instance, its application is noted in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, involving bromomethoxylation processes (Sweet & Brown, 1968). Similarly, it serves as a precursor for synthesizing diverse pyrazole derivatives, as demonstrated in the preparation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles (Martins et al., 2013).

Development of Pharmaceuticals and Ligands

The compound is instrumental in pharmaceutical research, particularly in creating new molecular frameworks for potential medicinal applications. For example, the synthesis of various substituted 4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-pyrazol-3-ol derivatives, which are further analyzed for their biological properties, demonstrates its significance in drug development (Vaddiraju et al., 2022).

Chemical Transformation and Functionalization

This chemical is also crucial in the chemical transformation and functionalization of pyrazoles. For instance, its role in the regioselective metalation of pyrazole 1-oxides leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles highlights its importance in fine-tuning chemical structures for various applications (Paulson et al., 2002).

Catalysis and Synthesis Techniques

In catalysis, 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is used in copper-catalyzed synthesis processes, such as in the preparation of 4-trifluoromethyl pyrazoles, showcasing its versatility in catalytic methods (Lu et al., 2019).

Analytical Studies and Spectroscopy

The compound is also employed in analytical studies and spectroscopy. For example, its use in the characterization of novel pyrazole-based heterocycles attached to sugar moieties, and their subsequent screening for anti-diabetic activity, illustrates its role in analytical chemistry and pharmaceutical research (Vaddiraju et al., 2022).

Future Directions

The future directions for research on “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” would depend on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, agrochemicals, or materials science .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, which can lead to changes in the biochemical pathways within the liver.

Biochemical Pathways

The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole affects the metabolism of alcohols . This can lead to an accumulation of alcohols in the liver, potentially causing liver damage over time.

Pharmacokinetics

It is known to beslightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of a compound can impact its bioavailability, with less soluble compounds generally having lower bioavailability.

Result of Action

The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole can lead to an accumulation of alcohols in the liver . Over time, this can cause liver damage, potentially leading to conditions such as alcoholic liver disease.

properties

IUPAC Name

4-bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2O/c1-13-3-12-2-4(7)5(11-12)6(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPLLQROCWCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole

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